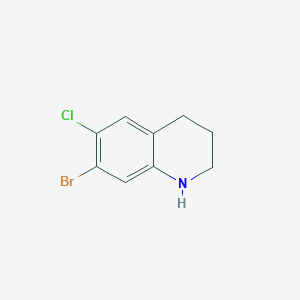
7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,2,3,4-tetrahydroquinoline is a type of organic compound that is a semi-hydrogenated derivative of quinoline . It’s a colorless oil and is used as a pharmaceutical intermediate .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Molecular Structure Analysis
The molecular formula of 7-Bromo-1,2,3,4-tetrahydroquinoline is C9H10BrN . Its average mass is 248.547 Da and its monoisotopic mass is 246.976334 Da .Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It’s insoluble in water .科学的研究の応用
Efficient and Selective Synthesis of Quinoline Derivatives
- The synthesis of quinoline derivatives, including those derived from 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline, involves bromination reactions leading to efficient yields. This methodology enables the creation of novel trisubstituted quinoline derivatives through lithium–halogen exchange reactions, providing a pathway for synthesizing diverse quinoline-based compounds with potential applications in various fields of chemistry and pharmacology (Şahin et al., 2008).
Synthesis of PI3K/mTOR Inhibitors
- This compound is an intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research. The optimized synthesis of this compound demonstrates its utility in creating inhibitors that could be used for therapeutic applications, highlighting its importance in medicinal chemistry (Lei et al., 2015).
Vibrational Spectroscopic Investigations
- Detailed vibrational spectroscopic studies, including FTIR and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline, provide insights into the molecular structure and dynamics of such compounds. These investigations help in understanding the electronic and structural properties of quinoline derivatives, which are crucial for their application in material science and pharmaceuticals (Arjunan et al., 2009).
Synthesis of Quinoline Inhibitors
- The role of this compound in synthesizing quinoline inhibitors further emphasizes its utility in developing compounds with potential inhibitory activity against specific biological targets. These synthetic pathways allow for the creation of novel compounds that can be evaluated for various biological activities (Ökten & Çakmak, 2015).
Crystal Structure Analysis
- Crystal structure and molecular interaction analysis of novel quinazolin-4(3H)-ones derived from 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, showcasing the structural diversity achievable through the manipulation of this compound derivatives. Such studies are vital for the development of new materials and drugs by providing a detailed understanding of molecular conformations and interactions (Ouerghi et al., 2021).
作用機序
Mode of Action
It is known that the compound can undergo various chemical reactions under acidic conditions .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can be involved in a variety of biological processes .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
It is known that tetrahydroquinoline derivatives can exhibit a variety of biological activities .
Safety and Hazards
特性
IUPAC Name |
7-bromo-6-chloro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLWJIMRANGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)


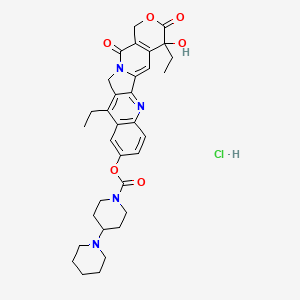
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
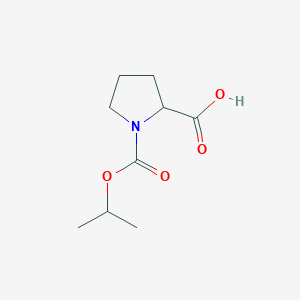
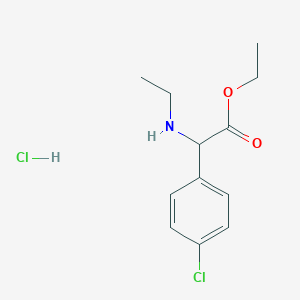
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)
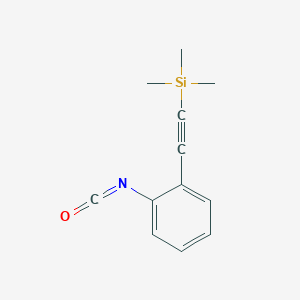


![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2799442.png)